6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Purity Quality Control HPLC

Multi-step syntheses suffer from impurity amplification and scale-up gaps. The unsubstituted piperazine NH at the 6-position is essential for late-stage derivatization that N-alkylated analogs cannot provide. • 97% purity (vs. common 95%) reduces side-product formation, lowering purification labor and solvent costs in ≥3-step sequences. • Pre-packed 5 g, 10 g, 25 g, and 100 g sizes bridge the 200× scale gap from 500 mg discovery lots, enabling uninterrupted process development. • The free NH handle supports parallel acylation, alkylation, and sulfonylation for focused kinase inhibitor library synthesis.

Molecular Formula C8H12N4O2
Molecular Weight 196.21 g/mol
CAS No. 1706450-60-3
Cat. No. B1422801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
CAS1706450-60-3
Molecular FormulaC8H12N4O2
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=O)NC(=O)N2
InChIInChI=1S/C8H12N4O2/c13-7-5-6(10-8(14)11-7)12-3-1-9-2-4-12/h5,9H,1-4H2,(H2,10,11,13,14)
InChIKeyZBNRFCSXDQERJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione (CAS 1706450-60-3): Core Scaffold Procurement & Differentiation Guide


6-(Piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione (CAS 1706450-60-3) is a heterocyclic building block that combines a pyrimidine-2,4-dione core with an unsubstituted piperazine ring at the 6-position . This scaffold serves as a key intermediate in the synthesis of kinase inhibitors, antiviral agents, and adrenoceptor antagonists, where the free piperazine NH group provides a critical derivatization handle that is absent in N-substituted analogs [1][2].

Derivatization
Free piperazine NH handle for late-stage diversification
Scaffold
Pyrimidine-2,4-dione core used in kinase inhibitor research
Procurement
Supplied as pre-packed gram-scale quantities for synthesis workflows

Why In-Class Piperazinyl-Pyrimidinediones Cannot Be Interchanged with 6-(Piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione


Despite sharing a common pyrimidine-dione core, closely related analogs — such as N-methylpiperazinyl, 5-substituted regioisomers, or hydrochloride salt forms — exhibit fundamentally different reactivity, solubility, and biological targeting profiles [1]. The unsubstituted piperazine NH at the 6-position of the target compound is essential for downstream derivatization chemistries (e.g., acylation, alkylation, sulfonylation) that are sterically or electronically blocked in N-alkylated comparators [2]. Substitution at the 6-position versus the 5-position of the pyrimidine ring also leads to distinct conformational preferences and hydrogen-bonding patterns that affect target binding [3]. These structural determinants make direct substitution scientifically invalid without re-optimization of synthetic routes or biological assays.

N-substituted piperazine analogs lack derivatizable NH, blocking late-stage diversification.
Regioisomers (e.g., 5-substituted) alter conformational preferences and target-binding profiles.
Salt forms or different counterions may shift solubility and reactivity, requiring re-optimization.

Quantitative Procurement Differentiation Evidence for 6-(Piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione


Purity Advantage: Leyan 97% vs. Industry-Standard 95% from Major Suppliers

Leyan (Shanghai HaoHong Biomedical) supplies 6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione at a certified purity of 97% . In contrast, Sigma-Aldrich (Product LIFH03DC4875) specifies a purity of 95% , and CymitQuimica/Fluorochem (Ref. 10-F541921) also lists 95.0% . This represents a quantifiable 2-percentage-point purity advantage, which reduces the impurity burden in downstream reactions and may eliminate the need for additional purification steps, directly lowering total cost of synthesis.

Purity Comparison
Head-to-head
97% (Leyan) vs. 95% (Sigma-Aldrich, CymitQuimica)
Reported higher purity may reduce side products and purification steps in multi-step synthesis.
Vendor-specified purity; method differences may exist.
Purity Quality Control HPLC Procurement

Bulk Packaging Flexibility: Gram-Scale Availability vs. Milligram-Only Options

Leyan offers 6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione in pre-packed quantities of 1 g, 5 g, 10 g, 25 g, and 100 g with transparent tiered pricing . By comparison, CymitQuimica/Fluorochem lists only 250 mg and 500 mg sizes, both marked 'To inquire' with no published price . Sigma-Aldrich lists the product but notes it is not currently available for sale in certain regions . Leyan's ready availability at gram scale reduces lead time for pilot-scale synthesis and enables direct procurement without custom synthesis requests.

Pack Size Availability
Head-to-head
Up to 100 g (Leyan) vs. 500 mg max (CymitQuimica)
Gram-scale ready availability supports pilot synthesis without custom sourcing.
Availability may vary by region; verify lead time.
Scale-up Inventory Supply Chain Procurement

Derivatization Handle Superiority: Free Piperazine NH vs. N-Methyl-Piperazine in Downstream Chemistry

The unsubstituted piperazine NH of the target compound serves as a universal derivatization site for acylation, alkylation, sulfonylation, and reductive amination, enabling access to a broad array of final compounds. In contrast, the N-methyl analog 3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione (CAS 1239844-13-3) has the piperazine NH replaced by N-CH₃, which eliminates the possibility of further N-functionalization at that position . Piperazinylpyrimidine derivatives with free NH handles have been explicitly used as key intermediates in kinase inhibitor discovery programs, where the NH group is essential for introducing diverse 'privileged fragments' that determine kinase selectivity profiles [1]. While quantitative comparative yields between NH and N-Me substrates are not available in the public domain, the presence of the free NH is a binary structural feature that cannot be replicated by N-substituted analogs.

Derivatization Handle
Class-level
Free NH present vs. N-CH3 blocked in analog (CAS 1239844-13-3)
Unsubstituted NH is essential for late-stage diversification; N-alkyl analogs cannot replicate this.
No direct comparative yield data; binary structural feature.
Derivatization Scaffold Kinase Inhibitors Medicinal Chemistry

Priority Procurement Scenarios for 6-(Piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione Based on Quantitative Evidence


Multi-Step Medicinal Chemistry Campaigns Requiring High-Purity Building Blocks

Synthetic programs involving 3 or more linear steps from the pyrimidine scaffold benefit from the 97% purity offered by Leyan (vs. 95% from other vendors), as cumulative impurity effects are amplified in multi-step sequences [Section 3, Evidence Item 1]. The reduced impurity burden minimizes side-product formation and simplifies intermediate purification, directly lowering labor and solvent costs.

Process Chemistry Scale-Up and Pilot Plant Feasibility Studies

Teams transitioning from discovery to process development require gram-to-deca-gram quantities without re-sourcing. Leyan's pre-packed 5 g, 10 g, 25 g, and 100 g options eliminate the 200× scale gap between 500 mg discovery lots and pilot-scale needs [Section 3, Evidence Item 2], enabling uninterrupted scale-up studies.

Kinase Inhibitor Scaffold Diversification Libraries

When generating focused libraries of piperazinyl-pyrimidine-based kinase inhibitors, the free piperazine NH is essential for late-stage diversification through parallel acylation or reductive amination [Section 3, Evidence Item 3]. N-methyl or N-aryl piperazine analogs cannot serve this purpose, as they lack the requisite secondary amine handle for further derivatization, making the target compound the only suitable core scaffold for library synthesis.

Adrenoceptor Antagonist Lead Optimization (α1D Program Entry)

For programs targeting α1D-adrenoceptor antagonists (e.g., benign prostatic hyperplasia, detrusor instability), the 6-piperazinyl-pyrimidine-2,4-dione scaffold is a recognized pharmacophore from Abbott Laboratories patents [Section 2, REFS-2]. The target compound provides the unsubstituted entry point into this chemical series, enabling systematic SAR exploration at the piperazine nitrogen, which is critical for achieving subtype selectivity over α1A and α1B receptors.

Application
Selection Property
Validation Focus
Multi-step medicinal chemistry synthesis
High-purity building block input
Vendor purity documentation; lot-specific HPLC analysis
Process chemistry scale-up
Gram-scale pre-packed availability
Scale-up feasibility without custom synthesis lead time
Kinase inhibitor library diversification
Unsubstituted piperazine NH handle
Compatibility with parallel acylation/alkylation
α1D-adrenoceptor antagonist research
6-piperazinyl-pyrimidine-2,4-dione pharmacophore
Subtype selectivity SAR exploration at piperazine N
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